molecular formula C18H28N2O6S B13384618 N-Tosyl-N6-Boc-L-lysine

N-Tosyl-N6-Boc-L-lysine

Cat. No.: B13384618
M. Wt: 400.5 g/mol
InChI Key: GJXKBGKAUIMAKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TOS-LYS(BOC)-OH: is a compound used in peptide synthesis. It is a derivative of lysine, an essential amino acid, and is often used as a building block in the synthesis of peptides and proteins. The compound is characterized by the presence of a tosyl group (TOS) and a tert-butyloxycarbonyl group (BOC), which protect the amino and carboxyl groups, respectively, during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TOS-LYS(BOC)-OH typically involves the protection of the amino group of lysine with a BOC group and the protection of the side-chain amino group with a tosyl group. The process can be summarized as follows:

    Protection of the α-amino group: The α-amino group of lysine is protected by reacting it with di-tert-butyl dicarbonate (BOC2O) in the presence of a base such as triethylamine.

    Protection of the ε-amino group: The ε-amino group of lysine is protected by reacting it with tosyl chloride (TsCl) in the presence of a base such as pyridine.

Industrial Production Methods: Industrial production of TOS-LYS(BOC)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: TOS-LYS(BOC)-OH undergoes several types of chemical reactions, including:

    Deprotection Reactions: The BOC and TOS groups can be removed under acidic conditions (e.g., trifluoroacetic acid) to yield free lysine.

    Coupling Reactions: The compound can be coupled with other amino acids or peptides using coupling reagents such as HBTU or DCC to form peptide bonds.

Common Reagents and Conditions:

    Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the BOC group, while the TOS group can be removed using strong acids like hydrochloric acid.

    Coupling: Reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DCC (dicyclohexylcarbodiimide) are used for peptide coupling reactions.

Major Products Formed:

    Deprotected Lysine: Removal of the BOC and TOS groups yields free lysine.

    Peptides: Coupling reactions with other amino acids result in the formation of peptides.

Scientific Research Applications

Chemistry: TOS-LYS(BOC)-OH is widely used in solid-phase peptide synthesis (SPPS) to create peptides and proteins for research and therapeutic purposes.

Biology: In biological research, the compound is used to synthesize peptides that can be used as substrates or inhibitors in enzymatic studies.

Medicine: Peptides synthesized using TOS-LYS(BOC)-OH are used in the development of peptide-based drugs and vaccines.

Industry: The compound is used in the production of synthetic peptides for various industrial applications, including cosmetics and food additives.

Mechanism of Action

Mechanism: The primary function of TOS-LYS(BOC)-OH is to serve as a protected lysine derivative in peptide synthesis. The BOC and TOS groups protect the amino and carboxyl groups, respectively, preventing unwanted side reactions during peptide bond formation.

Molecular Targets and Pathways: The compound itself does not have specific molecular targets or pathways. peptides synthesized using TOS-LYS(BOC)-OH can interact with various biological targets, including enzymes, receptors, and proteins, depending on their sequence and structure.

Comparison with Similar Compounds

    TOS-LYS-CH2Cl: Another protected lysine derivative with a chloromethyl ketone group instead of a BOC group.

    BOC-LYS(2-Cl-Z)-OH: A similar compound with a 2-chlorobenzyloxycarbonyl group instead of a tosyl group.

Uniqueness: TOS-LYS(BOC)-OH is unique due to its dual protection of both the α-amino and ε-amino groups, making it highly versatile in peptide synthesis. The presence of both BOC and TOS groups allows for selective deprotection and coupling reactions, providing greater control over the synthesis process.

Properties

IUPAC Name

2-[(4-methylphenyl)sulfonylamino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O6S/c1-13-8-10-14(11-9-13)27(24,25)20-15(16(21)22)7-5-6-12-19-17(23)26-18(2,3)4/h8-11,15,20H,5-7,12H2,1-4H3,(H,19,23)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJXKBGKAUIMAKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CCCCNC(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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